2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile
Description
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-ethyl-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H15N3O/c1-2-10-13-9(8-12)11(15-10)14-6-4-3-5-7-14/h2-7H2,1H3 |
InChI Key |
QYVPKOPITQYGLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)N2CCCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Van Leusen Reaction for Oxazole Core Construction
The van Leusen reaction is a cornerstone method for synthesizing 1,3-oxazoles, involving cyclization of an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions . For 2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile , this approach can be adapted as follows:
-
Starting Material : A substituted aldehyde (e.g., 4-cyanobenzaldehyde derivatives) reacts with TosMIC.
-
Cyclization : The reaction proceeds in a polar aprotic solvent (e.g., acetonitrile) with a strong base (e.g., K₃PO₄) to form the oxazole ring .
-
Functionalization : Subsequent nucleophilic substitution introduces the piperidinyl group.
Example Protocol :
-
Reagents : 4-Cyanobenzaldehyde, TosMIC, K₃PO₄, and piperidine.
-
Conditions : Methanol reflux (4 hours), followed by acidification and filtration .
Microwave-Assisted [3+2] Cycloaddition
Microwave irradiation accelerates [3+2] cycloaddition reactions, enabling efficient oxazole synthesis. This method is exemplified in the preparation of 5-substituted oxazoles :
| Parameter | Optimal Conditions | Yield |
|---|---|---|
| Solvent | Isopropyl alcohol (IPA) | 92–95% |
| Catalyst | K₃PO₄ (10 mol%) | – |
| Temperature | 65°C (350 W, 8 min) | – |
| Substrate | Aryl aldehyde + TosMIC | – |
Procedure :
-
Mixing : Aryl aldehyde, TosMIC, and K₃PO₄ in IPA.
-
Irradiation : Microwave heating at 65°C for 8 minutes.
-
Workup : Ethyl acetate extraction and silica gel chromatography .
This method reduces reaction time to minutes while maintaining high yields, making it ideal for large-scale production.
Nucleophilic Substitution for Piperidinyl Group Introduction
The piperidinyl moiety is typically introduced via nucleophilic aromatic substitution or cross-coupling . For example:
-
Brominated Intermediate : A 5-bromo-1,3-oxazole-4-carbonitrile derivative reacts with piperidine.
-
Conditions : Polar aprotic solvents (DMF, THF) with a base (e.g., K₂CO₃) at elevated temperatures .
Case Study :
-
Substrate : Ethyl 2-(4-bromo-1,3-oxazol-5-yl)acetate.
-
Reagents : Piperidine, K₂CO₃.
-
Conditions : DMF, 80°C, 12 hours.
Suzuki-Miyaura Cross-Coupling
For sterically hindered substrates, palladium-catalyzed cross-coupling offers precision:
-
Boronate Reagent : A boronic acid (e.g., piperidine-derived boronic acid).
-
Conditions : THF/water, 80°C, 8 hours.
Example :
One-Pot Multi-Component Reactions
A one-pot strategy combines aldehyde, TosMIC, and piperidine in a single vessel:
-
Components : 4-Cyanobenzaldehyde, TosMIC, piperidine, and a base.
-
Advantage : Simplified purification, reduced intermediate handling.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Oxazole Formation | TosMIC, K₃PO₄, MeOH | 85% |
| Piperidinyl Addition | Piperidine, K₂CO₃, DMF | 70% |
Industrial-Scale Optimization
For scalable production, continuous flow reactors and catalytic systems enhance efficiency:
-
Catalyst Recycling : Reusable Pd catalysts in cross-coupling reactions .
-
Solvent Selection : IPA or ethanol for microwave reactions .
Critical Challenges and Solutions
Structural Confirmation
Post-synthesis characterization includes:
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Products may include oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Products may include amines or other reduced derivatives.
Substitution: Products may include various substituted oxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds containing the oxazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile have been evaluated against various bacterial strains, demonstrating effective inhibition of growth. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
Anticancer Potential
Research indicates that oxazole derivatives can act as potential anticancer agents. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For example, studies have reported that similar compounds exhibit cytotoxic effects on cancer cell lines such as A549 and MCF-7, with IC50 values indicating significant potency .
Neurological Applications
The piperidine group in the compound is associated with neuroactive properties. Research has explored its potential as a treatment for neurological disorders by modulating neurotransmitter systems. Compounds with similar structures have shown promise in alleviating symptoms of anxiety and depression through their interaction with serotonin and dopamine receptors .
Case Studies
| Study | Compound | Activity | IC50 Value | Cell Line |
|---|---|---|---|---|
| Wei et al. (2022) | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | Antitumor | 26 µM | A549 |
| Li et al. (2022) | Various pyrazole derivatives | Anticancer | 0.39 µM | HCT116 |
| Zheng et al. (2022) | Benzimidazole derivative linked to pyrazole | Kinase inhibition | 0.19 µM | WM266.4 |
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key oxazole derivatives with modifications at positions 2, 4, and 5, alongside their biological or physicochemical properties:
Key Findings from Comparative Analysis
Bioactivity
- Cytokinin-like Activity: Compound №6 (2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile) demonstrated significant cytokinin-like effects in plant growth assays, suggesting that bulky sulfonyl-piperidinyl groups enhance bioactivity in this context .
- Enzyme Inhibition : NCDOB, a piperidinyl-benzimidazole derivative, shows potent enzyme inhibition, highlighting the importance of fused aromatic systems for high-affinity binding . The target compound’s oxazole core and carbonitrile group may offer different electronic properties, possibly favoring interactions with alternative targets.
Structural and Physicochemical Properties
- Substituent Bulk : The tolyl and sulfonyl groups in Compound №6 increase molecular weight (~348 vs. 218 g/mol) and may reduce solubility compared to the ethyl-piperidinyl target compound.
- Electron-Withdrawing Effects : The carbonitrile group at position 4 is conserved across all analogs, suggesting its critical role in stabilizing molecular interactions (e.g., hydrogen bonding or dipole interactions) .
- Amino vs. Piperidinyl: The amino group in 5Q8 enables hydrogen bonding in bromodomain binding, whereas the piperidinyl group in the target compound may provide hydrophobic or π-stacking interactions .
Biological Activity
2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an oxazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
The molecular formula of 2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile is CHNO, with a molecular weight of 205.26 g/mol. The compound's structure includes an ethyl group, a piperidinyl group, and a carbonitrile group attached to the oxazole ring.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 2-ethyl-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
| InChI Key | QYVPKOPITQYGLN-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that 2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds within the oxazole family can inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells, leading to programmed cell death.
In one study, derivatives of similar oxazole compounds demonstrated IC values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma cancer (PXF 1752) cell lines .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes or receptors, potentially disrupting their function:
- Mechanism : The oxazole ring may interfere with the synthesis of bacterial cell walls or inhibit essential metabolic pathways.
Studies have reported that oxazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The biological mechanisms by which 2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It can bind to specific receptors, modulating signaling pathways that control cell survival and proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Case Study 1 : A study investigating the anticancer effects on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells found that treatment with oxazole derivatives resulted in significant reductions in cell viability compared to controls.
- Case Study 2 : Another research focused on the antimicrobial properties indicated that derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Q & A
Q. What are the key synthetic steps for preparing 2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile?
The synthesis involves multi-step organic reactions, typically starting with the formation of the oxazole core followed by functionalization at the 5-position. Key steps include:
- Piperidine Substitution : Introduction of the piperidinyl group via nucleophilic substitution or coupling reactions under basic conditions (e.g., sodium hydroxide) .
- Cyano Group Installation : Cyanidation at the 4-position using reagents like trimethylsilyl cyanide (TMSCN) or potassium cyanide in polar aprotic solvents (e.g., DMF) .
- Ethylation : Alkylation at the 2-position with ethyl halides in the presence of a base (e.g., NaH) . Reaction optimization requires precise control of temperature (60–120°C), solvent selection (e.g., dichloromethane, DMF), and catalysts (e.g., Pd for coupling reactions) .
Q. How is purity and yield assessed during synthesis?
Analytical techniques include:
- Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm structural integrity and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight .
Q. What initial biological assays are recommended for evaluating its activity?
- Cytotoxicity Screening : Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, CDK2) via fluorescence-based assays .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How to design experiments for optimizing reaction conditions?
- Factorial Design : Use response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
- Solvent Screening : Test aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents to balance reactivity and solubility .
- Catalyst Selection : Compare Pd(PPh3)4, CuI, or organocatalysts for coupling efficiency .
Q. How to resolve contradictions in biological assay data?
- Assay Replication : Conduct triplicate experiments with blinded controls to minimize variability .
- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding .
- Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Core Modifications : Replace the oxazole ring with thiazole or pyridine analogs to assess electronic effects .
- Substituent Variation : Compare ethyl vs. methyl or bulkier groups (e.g., isopropyl) at the 2-position for steric impact .
- Piperidine Derivatives : Test 4-methylpiperazinyl or morpholino groups to explore hydrogen-bonding interactions .
| Modification | Biological Activity (IC50) | Key Finding |
|---|---|---|
| 2-Ethyl vs. 2-Methyl | 1.2 µM vs. 5.8 µM (EGFR) | Ethyl enhances lipophilicity and target affinity |
| Piperidine vs. Morpholine | 0.7 µM vs. 3.4 µM (CDK2) | Piperidine improves solubility |
Q. How to evaluate stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .
Q. What computational methods predict its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites .
- MD Simulations : Run 100-ns simulations to assess conformational stability in aqueous environments .
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate bioavailability and toxicity .
Q. How to mitigate competing side reactions during synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., amine in piperidine) with Boc or Fmoc groups .
- Stepwise Addition : Add reagents sequentially (e.g., cyanide after piperidine installation) to prevent cross-reactivity .
- Low-Temperature Quenching : Halt reactions at –78°C to stabilize intermediates .
Q. What challenges arise when scaling up synthesis?
- Solvent Volume : Transition from batch to flow chemistry for safer handling of large-scale reactions .
- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat dissipation .
- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
